molecular formula C21H16ClN3 B11624514 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine

Cat. No.: B11624514
M. Wt: 345.8 g/mol
InChI Key: XKGURHVUDIEBFQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a 4-chlorophenyl group at the 2-position and a 2-methylphenyl group attached to the nitrogen at the 4-position.

Properties

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16ClN3/c1-14-6-2-4-8-18(14)23-21-17-7-3-5-9-19(17)24-20(25-21)15-10-12-16(22)13-11-15/h2-13H,1H3,(H,23,24,25)

InChI Key

XKGURHVUDIEBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate reagents.

    Substitution Reactions: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4-amine: Lacks the 4-chlorophenyl and 2-methylphenyl groups.

    4-chloroquinazoline: Lacks the N-(2-methylphenyl) group.

    2-(4-chlorophenyl)quinazoline: Lacks the N-(2-methylphenyl) group.

Uniqueness

2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 2-methylphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

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